molecular formula C10H10N2O3 B14582578 N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 61631-75-2

N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14582578
CAS No.: 61631-75-2
M. Wt: 206.20 g/mol
InChI Key: LVOBVLPVNHOFER-UHFFFAOYSA-N
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Description

N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 2-methyl-3-(2-nitrophenyl)prop-2-enal with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-nitrophenyl)prop-2-enal
  • Methyl (2E)-3-(2-nitrophenyl)acrylate
  • 2-Methyl-3-nitrophenyl acetate

Uniqueness

N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of both a nitrophenyl group and a hydroxylamine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

61631-75-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-[2-methyl-3-(2-nitrophenyl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C10H10N2O3/c1-8(7-11-13)6-9-4-2-3-5-10(9)12(14)15/h2-7,13H,1H3

InChI Key

LVOBVLPVNHOFER-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1[N+](=O)[O-])C=NO

Origin of Product

United States

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